2-(2-噻吩基)噻唑

概述

描述

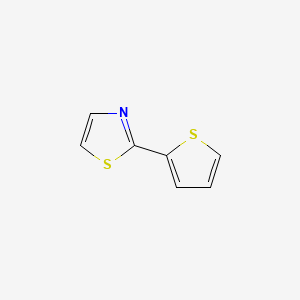

“2-(2-Thienyl)thiazole” is a heterocyclic compound with a molecular formula of C7H5NS2 . It is part of the azole heterocycles, which include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

Thiazolines and thiazoles are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported . The synthesis of thiazolines over the past few decades has been limited to the condensation reaction of cysteamine and cysteine with carboxylic acids and its derivatives . Thiazoles are mostly synthesized by the condensation of α-haloketones with thioamides .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazolines and thiazoles are known as drugs, natural products, and pharmacologically active synthetic molecules . They are an integral part of numerous natural products, a number of drugs, and many useful molecules such as ligands for metal catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(2-Thienyl)thiazole” include a density of 1.3±0.1 g/cm3, boiling point of 291.1±32.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 50.9±3.0 kJ/mol, flash point of 131.8±15.5 °C, and index of refraction of 1.640 .

科学研究应用

抗原虫活性

2-(2-噻吩基)噻唑衍生物在抗原虫应用中显示出前景。由 Verge 和 Roffey(1975 年) 进行的一项研究详细介绍了制备一系列噻唑,特别是 4-吗啉甲基-2-(5-硝基-2-噻吩基)噻唑,该噻唑在小鼠中对克氏锥虫和罗德西亚锥虫表现出中等活性。

光谱学中的荧光化合物

基于噻唑的芳香杂环荧光化合物由于其可调节的电子特性而被用于光谱学。Tao 等人(2013 年)合成了一系列具有各种给电子和吸电子的尾部的基于噻唑的化合物,这些化合物表现出高发光量子产率和优异的热稳定性。这些特性在光谱学和电子应用领域很有价值。 (Tao 等人,2013 年)

抗菌和抗肿瘤活性

噻唑和双噻唑衍生物的合成和生物活性因其多样的药理活性而被探索。Borcea 等人(2021 年)回顾了合成噻唑衍生物的各种方法,并描述了它们的抗菌、抗真菌、抗原虫和抗肿瘤活性。这项研究鼓励进一步研究含噻唑的药物。 (Borcea 等人,2021 年)

缓蚀

噻唑衍生物已被研究其在缓蚀中的潜力。Lebrini 等人(2007 年)研究了噻二唑衍生物,包括 2-(2-噻吩基)噻唑类似物,以了解其在酸性溶液中抑制低碳钢腐蚀的有效性。这些化合物显示出良好的缓蚀效率,证明了它们在工业应用中的潜力。 (Lebrini 等人,2007 年)

杂环化合物的合成

噻唑衍生物(包括 2-(2-噻吩基)噻唑)的合成已被探索用于创建具有潜在药用价值的各种杂环化合物。Sarojini 等人(2010 年)合成了一系列噻唑衍生物并评估了它们的抗菌特性,突出了噻唑在合成化学中的多功能性。 (Sarojini 等人,2010 年)

作用机制

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . For instance, some thiazole derivatives act through kinase modulation, polymerization inhibition of microtubule, pro-matrix metalloproteinase activation, signal transducer activation of transcription 3, histone deacetylase inhibition, etc .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . For example, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The downstream effects of these interactions can lead to changes in cellular function and overall health.

Pharmacokinetics

Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-(2-Thienyl)thiazole.

Result of Action

Thiazole derivatives are known to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects could result from the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other molecules

安全和危害

生化分析

Biochemical Properties

In biochemical reactions, 2-(2-Thienyl)thiazole interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is characterized by the planar structure of the thiazole ring and its aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Cellular Effects

2-(2-Thienyl)thiazole has diverse effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(2-Thienyl)thiazole involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 2-(2-Thienyl)thiazole can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of 2-(2-Thienyl)thiazole can vary with different dosages in animal models

Metabolic Pathways

2-(2-Thienyl)thiazole is involved in various metabolic pathways . It interacts with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

2-(2-Thienyl)thiazole is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation

属性

IUPAC Name |

2-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTKXVQRRLZCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)

![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3015151.png)

![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)

![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)